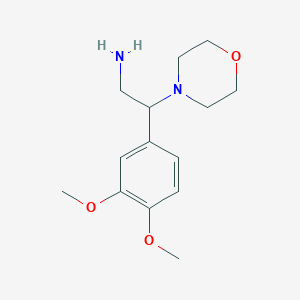

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDHBGJASQWDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923124-81-6 | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions.

Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine have potential applications in treating various conditions such as:

- Neurological Disorders: The morpholine component suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for anxiety and depression.

- Anticancer Activity: Preliminary studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. Investigating the specific mechanisms of action for this compound could reveal its potential as an anticancer agent.

Chemical Biology

This compound can serve as a tool in chemical biology for the development of probes that can interact with specific biological targets. Its structure allows it to be modified to enhance selectivity and potency against particular enzymes or receptors.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored derivatives of morpholine-based compounds for their effects on serotonin receptors. The findings suggested that modifications in the phenyl ring could enhance receptor binding affinity and selectivity, indicating that this compound might be optimized for similar effects .

Case Study 2: Antitumor Activity

In a recent investigation into the anticancer properties of dimethoxyphenyl derivatives, researchers found that specific modifications led to increased apoptosis in breast cancer cell lines. The study highlighted the importance of the methoxy groups in enhancing solubility and bioavailability . The implications for further research into this compound are significant.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group might interact with hydrophobic pockets, while the morpholine ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine moiety.

- Key Differences : Replaces the morpholine-ethylamine group with a benzamide, introducing a planar aromatic system and amide functionality.

- Synthesis : Prepared via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) .

- Properties: Higher molecular weight (C₁₇H₁₉NO₃, 285.34 g/mol) and melting point (90°C) compared to the target compound. The amide group may enhance metabolic stability but reduce blood-brain barrier permeability .

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine Hydrochloride

- Structure : Chlorophenyl analog of the target compound.

- Key Differences : Substitutes 3,4-dimethoxyphenyl with 3-chlorophenyl, replacing electron-donating methoxy groups with an electron-withdrawing chlorine atom.

- Properties: Increased lipophilicity (Cl substituent) and molecular weight (277.19 g/mol). The hydrochloride salt improves aqueous solubility. This modification may enhance receptor binding via hydrophobic interactions but reduce solubility in nonpolar media .

2-(5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 11)

- Structure : Incorporates a 1,2,4-triazole ring linked to the ethanamine backbone.

- Key Differences : Replaces the morpholine ring with a triazole, introducing a heterocycle capable of π-π stacking and metal coordination.

- Pharmacology : Acts as a TAAR1 agonist, suggesting that the triazole moiety may optimize receptor affinity compared to morpholine-containing analogs .

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Structure : Hybrid molecule with dual 3,4-dimethoxyphenyl groups and a flurbiprofen-derived propanamide.

- Key Differences: Larger molecular framework (C₃₄H₃₃FNO₅, 570.64 g/mol) with enhanced steric bulk. The biphenyl-fluorine group may improve target selectivity but reduce synthetic accessibility .

Table 1. Structural and Physicochemical Comparison

Pharmacological and Physicochemical Insights

- Lipophilicity : The 3,4-dimethoxyphenyl group contributes to moderate logP values, balancing solubility and membrane penetration. Chlorophenyl analogs () exhibit higher logP, favoring CNS penetration but risking off-target effects .

- Receptor Specificity : Morpholine’s oxygen may engage in hydrogen bonding with TAAR1 or anandamide transporters, while triazole-containing analogs () show distinct receptor activation profiles .

- Metabolic Stability : Amide derivatives () resist hydrolysis better than ester-containing compounds, suggesting structural tunability for pharmacokinetic optimization .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, also known as DMPEA, is an organic compound notable for its unique structural features, including a dimethoxyphenyl group and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and therapeutic applications.

Structural Characteristics

The molecular formula for DMPEA is , with a molecular weight of 266.34 g/mol. Its structure can be represented as follows:

This structure is significant as it allows for interactions with various biological targets, potentially influencing enzyme activities and receptor functions.

The biological activity of DMPEA is likely mediated through its interaction with specific enzymes or receptors. The dimethoxyphenyl group may engage with hydrophobic pockets within proteins, while the morpholine ring could facilitate hydrogen bonding with amino acid residues. Such interactions can modulate the activity of target proteins, leading to various biological effects.

Neuropharmacological Effects

Given the presence of the morpholine ring, DMPEA may also exhibit neuropharmacological activities. Compounds with similar morpholine structures have been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethan-1-amine | Lacks the morpholine ring | Limited activity reported |

| 2-(Morpholin-4-yl)ethan-1-amine | Lacks the dimethoxyphenyl group | Moderate activity in neuropharmacology |

| 3,4-Dimethoxyphenethylamine | Similar phenyl structure but different side chain | Antitumor activity reported |

The unique combination of both the dimethoxyphenyl group and the morpholine ring in DMPEA may provide a synergistic effect not observed in other compounds.

Case Studies and Research Findings

While specific case studies on DMPEA are sparse, related research highlights the potential of similar compounds in clinical settings:

- Antitumor Efficacy : A study demonstrated that compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects.

- Neurotransmitter Modulation : Research on morpholine-containing compounds has shown their ability to modulate serotonin and dopamine receptors, suggesting possible applications in treating mood disorders and schizophrenia.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves condensation reactions between 3,4-dimethoxyphenylacetyl derivatives and morpholine-containing precursors. For example, sodium hydroxide in ethanol at elevated temperatures (e.g., 200°C) can facilitate such reactions, as demonstrated in similar morpholinophenyl compound syntheses . Optimization includes varying catalyst concentrations (e.g., lithium hydroxide for amination steps), solvent polarity adjustments, and reaction time modulation. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, DEPT-135) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected molecular ion [M+H]+ at m/z 293.16).

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Melting point analysis to compare with literature values (if available).

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer : Prioritize microbial susceptibility assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For neuropharmacological studies, receptor-binding assays (e.g., dopamine or serotonin transporters) using radiolabeled ligands are recommended. Cell viability assays (MTT or resazurin) in neuronal cell lines (e.g., SH-SY5Y) can preliminarily assess cytotoxicity .

Advanced Research Questions

Q. How should researchers address conflicting bioactivity data reported across studies?

- Methodological Answer : Contradictions often arise from:

- Solubility variations : Test the compound in multiple solvents (DMSO, saline) and use surfactants (e.g., Tween-80) to ensure homogeneity.

- Purity discrepancies : Re-analyze batches via HPLC with photodiode array detection to identify co-eluting impurities .

- Assay conditions : Standardize protocols (e.g., incubation time, pH) and include positive controls (e.g., known inhibitors for microbial assays).

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Structural modifications : Synthesize analogs with varied substituents (e.g., replacing 3,4-dimethoxy groups with halogens or alkyl chains) and compare bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like bacterial enoyl-ACP reductase or monoamine transporters to predict binding modes.

- In vitro validation : Test analogs in dose-response assays to correlate structural changes with potency shifts.

Q. How can stability under varying storage and experimental conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products.

- Solution stability : Assess in buffers (pH 3–9) at 25°C; use LC-MS to identify hydrolysis or oxidation byproducts .

Q. What methods are effective for identifying and quantifying synthetic impurities?

- Methodological Answer :

- HPLC-UV/HRMS : Use a gradient elution method (e.g., 5–95% acetonitrile in 20 min) to separate impurities. Compare retention times and HRMS data to spiked standards .

- Forced degradation studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H2O2) to generate degradants for profiling.

- Limit tests : Set impurity thresholds (e.g., ≤0.5% for any single unknown) per ICH Q3A guidelines.

Q. How can the mechanism of action (MoA) be determined for this compound?

- Methodological Answer :

- Target identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from bacterial lysates or neuronal membranes.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., enzymes or receptors).

- Transcriptomics : Perform RNA-seq on treated bacterial cultures or cells to identify differentially expressed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.